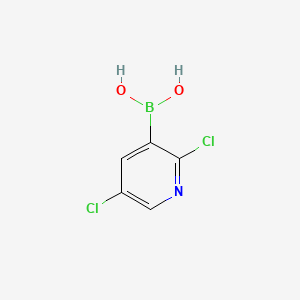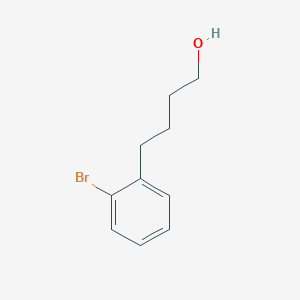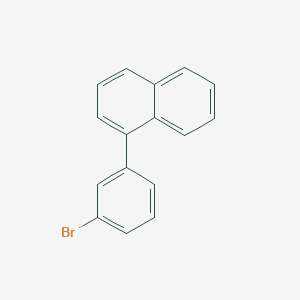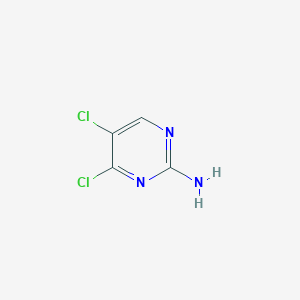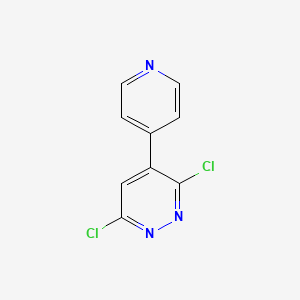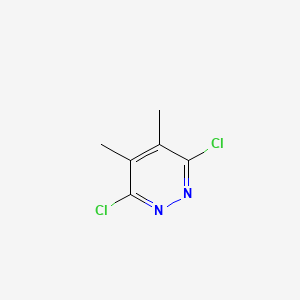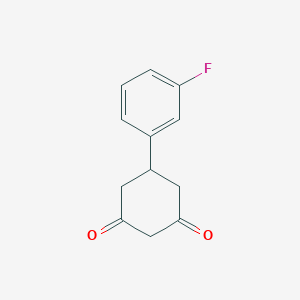
5-(3-Fluorophenyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
The compound 5-(3-Fluorophenyl)cyclohexane-1,3-dione is a derivative of cyclohexane-1,3-dione, which is a diketone with two carbonyl groups on a cyclohexane ring. The presence of a 3-fluorophenyl group at the 5-position introduces an aromatic ring with a fluorine substituent, which can influence the electronic and steric properties of the molecule. While the specific compound is not directly discussed in the provided papers, related structures such as 5-phenyl-cyclohexane-1,3-dione and fluorinated cyclohexane-1,3-diones are mentioned, which can provide insights into the behavior and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 5-(trifluoromethyl)cyclohexane-1,3-dione, involves starting from the sodium salt of a hydroxy-oxo-cyclohexene derivative, which is then further functionalized to introduce the trifluoromethyl group . A similar approach could potentially be adapted for the synthesis of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, by choosing appropriate starting materials and reagents to introduce the 3-fluorophenyl group at the desired position on the cyclohexane ring.
Molecular Structure Analysis
The molecular structure of cyclohexane-1,3-dione derivatives can be influenced by the substituents attached to the ring. For instance, the introduction of fluorine atoms can lead to a facially polarized cyclohexane ring, as seen in the all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which adopts a chair conformation with a high molecular dipole moment . The 3-fluorophenyl group in 5-(3-Fluorophenyl)cyclohexane-1,3-dione is likely to affect the electronic distribution and conformational preferences of the molecule, potentially leading to unique chemical and physical properties.
Chemical Reactions Analysis
Cyclohexane-1,3-dione derivatives are known to participate in various chemical reactions due to their reactive diketone moiety. For example, triketones in the cyclohexane-1,3-dione series can undergo heterocyclization with boron trifluoride etherate to yield novel fluoroborates and quinolines . Similarly, fluorinated cyclohexane-1,3-diones can react with amines to form enamine derivatives . These reactions highlight the potential reactivity of 5-(3-Fluorophenyl)cyclohexane-1,3-dione in forming new compounds, particularly in the presence of nucleophilic reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane-1,3-dione derivatives can be studied using techniques such as NMR and DFT computational methods. For instance, the structures of cyclohexane-1,3-dione and its hydroxy derivative in solutions have been elucidated using NMR spectroscopy and GIAO-DFT calculations . These methods could be applied to 5-(3-Fluorophenyl)cyclohexane-1,3-dione to determine its conformational preferences, electronic properties, and reactivity patterns. The presence of the fluorine atom and the aromatic ring is expected to influence the compound's stability, reactivity, and interaction with other molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Barakat et al. (2016) reported on the synthesis of a derivative of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, achieved through a multicomponent reaction. This process included Aldol–Michael addition reactions and yielded a product confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
Application in Propellant Stabilization : Soliman and El-damaty (1984) utilized a derivative of 5-Phenyl-cyclohexane-1,3-dione (closely related to 5-(3-Fluorophenyl)cyclohexane-1,3-dione) as a stabilizer for double-base propellant. Their study indicated effective results in stability tests, suggesting potential applications in propellant formulations (Soliman & El-damaty, 1984).
Reactions with Amines : Khlebnikova et al. (2011) investigated the reactions of fluorinated cyclohexane-1,3-diones with primary and secondary amines. This study highlighted the chemical behavior of these compounds in producing various enamine derivatives, which may have implications in synthetic organic chemistry (Khlebnikova et al., 2011).
Anticancer Activity : Research by Chinnamanayakar et al. (2019) evaluated the anticancer activity of synthesized cyclohexane-1,3-dione derivatives. This study is significant in demonstrating the potential biological activity of these compounds, including their antimicrobial properties and effects on breast cancer cell lines (Chinnamanayakar et al., 2019).
Synthetic Methods for Bioactive Molecules : Sharma et al. (2021) compiled various synthetic methods for cyclohexane-1,3-dione derivatives, highlighting their role as a precursor for the synthesis of diverse biologically active molecules. This work emphasizes the versatility and importance of these compounds in medicinal chemistry (Sharma et al., 2021).
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCITYZWCVPHSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615810 | |
| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)cyclohexane-1,3-dione | |
CAS RN |
762243-25-4 | |
| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

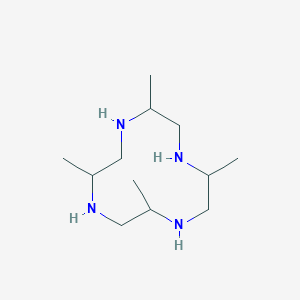
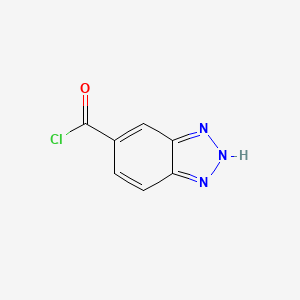
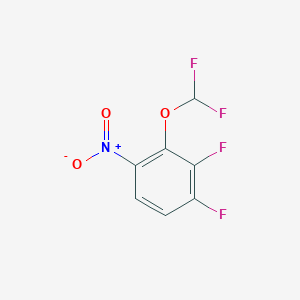
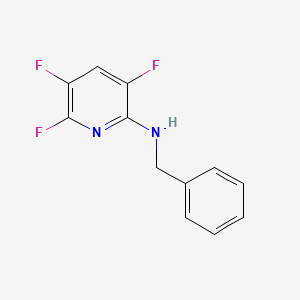
![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)
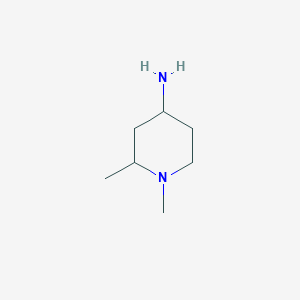
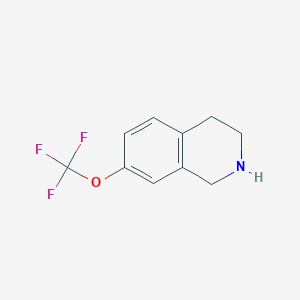
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)
